molecular formula C9H14N2O4S B067807 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide CAS No. 189814-01-5

3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide

Cat. No. B067807
M. Wt: 246.29 g/mol
InChI Key: DFRHZLORIBBQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide, also known as AHES, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide acts as a carbonic anhydrase inhibitor, which means that it inhibits the activity of the carbonic anhydrase enzyme. This enzyme plays a crucial role in various physiological processes such as acid-base regulation, respiration, and ion transport. By inhibiting its activity, 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide can modulate these processes and exert its therapeutic effects.

Biochemical And Physiological Effects

3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and apoptosis in cells. It can also improve endothelial function, reduce blood pressure, and modulate acid-base balance.

Advantages And Limitations For Lab Experiments

3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has several advantages for lab experiments, such as its stability and solubility in water, which makes it easy to handle and administer. However, its potency and specificity can vary depending on the experimental conditions, which can affect the results.

Future Directions

There are several future directions for 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide research, such as exploring its potential therapeutic applications in other fields such as diabetes, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate its mechanism of action and optimize its potency and specificity. Finally, the development of more efficient synthesis methods and analogs of 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide could lead to the discovery of new therapeutic agents.

Scientific Research Applications

3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. Studies have shown that 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular research, 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has been studied for its potential to reduce blood pressure and improve endothelial function.

properties

CAS RN

189814-01-5

Product Name

3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide

Molecular Formula

C9H14N2O4S

Molecular Weight

246.29 g/mol

IUPAC Name

3-(2-amino-1-hydroxyethyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C9H14N2O4S/c1-15-9-3-2-6(16(11,13)14)4-7(9)8(12)5-10/h2-4,8,12H,5,10H2,1H3,(H2,11,13,14)

InChI Key

DFRHZLORIBBQMD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(CN)O

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(CN)O

synonyms

3-(2-AMINO-1-HYDROXYETHYL)-4-METHOXYBENZENE-1-SULFONAMIDE

Origin of Product

United States

Synthesis routes and methods

Procedure details

11 g (0.040 mol) of (−)-α-azidomethyl-2-methoxy-5-sulphamoylbenzenemethanol, 500 ml of ethanol and 2.2 g of 10% palladium on charcoal are introduced into a 1-liter reactor. The reactor is closed and purged with nitrogen, and the mixture is stirred under 400 kPa of hydrogen at room temperature for 3 hours. The reaction mixture is then filtered through Whatman paper, the recovered catalyst is suspended in 200 ml of methanol and the mixture is heated to boiling for 30 minutes. It is then filtered through Whatman paper, the filtrates are combined and concentrated and the residue is dried in a desiccator under vacuum over phosphorus pentoxide. 9.4 g of (−)-α-aminomethyl-2-methoxy-5-sulphamoylbenzenemethanol are obtained.
Name
(−)-α-azidomethyl-2-methoxy-5-sulphamoylbenzenemethanol
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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